4-tert-butyl-N-methylaniline

Overview

Description

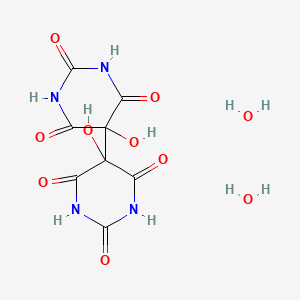

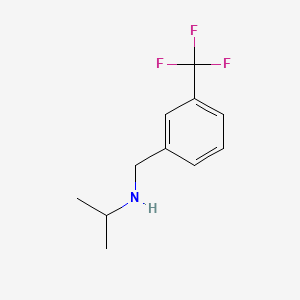

4-tert-butyl-N-methylaniline is a chemical compound with the CAS Number: 5279-59-4 . It has a molecular weight of 163.26 and is typically in liquid form .

Synthesis Analysis

The current production methods for 4-tert-Butylaniline can be categorized into four main types: tert-butylbenzene nitration reduction method, 4-tert-butyl-1-bromobenzene amine method, aniline and isobutene condensation method, and aniline and tert-butanol direct synthesis method .Molecular Structure Analysis

The IUPAC name for this compound is 4-tert-butyl-N-methylaniline . The InChI code is 1S/C11H17N/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8,12H,1-4H3 .Chemical Reactions Analysis

4-tert-Butyl-N,N-dimethylaniline has been employed as an amine initiator during free-radical/cationic hybrid photopolymerizations of acrylates and epoxides . It is also an efficient polymerization accelerator .Physical And Chemical Properties Analysis

This compound is typically in liquid form . It has a molecular weight of 163.26 and is stored at room temperature . The density is approximately 0.937 g/mL at 25 °C .Scientific Research Applications

Organic Synthesis

4-tert-butyl-N-methylaniline: is a valuable compound in organic synthesis due to its steric properties. It serves as a hindered amine, which can be a chemically differentiated building block for creating complex molecules. Its bulky tert-butyl group can influence the reactivity and selectivity of reactions, making it ideal for synthesizing drug candidates with specific hindered amine motifs .

Medicinal Chemistry

In medicinal chemistry, 4-tert-butyl-N-methylaniline is used to develop new pharmaceuticals. Its structure allows for the introduction of bulky groups into drug molecules, which can enhance the pharmacokinetic properties of the drugs, such as their metabolic stability and solubility .

Material Science

This compound finds applications in material science, particularly in the development of novel polymers. The tert-butyl group can impart thermal stability to polymers, while the methylaniline moiety can contribute to the electronic properties of conductive polymers .

Catalysis

4-tert-butyl-N-methylaniline: can act as a ligand in catalytic systems. Its ability to donate electrons to metal centers can facilitate various catalytic processes, including oxidation and reduction reactions crucial in industrial chemistry .

Dye and Pigment Industry

Due to its aromatic amine structure, 4-tert-butyl-N-methylaniline can be used in the synthesis of dyes and pigments. It can provide colorfastness and stability to dyes applied in textiles and inks .

Agrochemical Research

In agrochemical research, this compound can be used to create pesticides and herbicides. The tert-butyl group can enhance the bioavailability of these agents, making them more effective at lower doses .

Environmental Science

4-tert-butyl-N-methylaniline: can be studied for its environmental impact, particularly in terms of biodegradation. Research in this field can lead to the development of safer, more eco-friendly chemicals .

Analytical Chemistry

Lastly, in analytical chemistry, 4-tert-butyl-N-methylaniline can be used as a standard or reagent in various analytical techniques, such as chromatography, to help identify and quantify other substances .

Safety and Hazards

The compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Relevant Papers The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . This research shows that tagging proteins with tert-butyl groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility .

Mechanism of Action

Target of Action

4-tert-butyl-N-methylaniline is a sterically hindered amine . It is an aniline derivative, which means it is likely to interact with biological targets that have affinity for aniline compounds.

Mode of Action

This could involve forming covalent bonds with target molecules, potentially altering their function .

Result of Action

As an aniline derivative, it may have similar effects to other compounds in this class, but specific effects would depend on its exact mechanism of action and the nature of its primary targets .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .

properties

IUPAC Name |

4-tert-butyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSMEEGFQMCUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334632 | |

| Record name | 4-tert-butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-methylaniline | |

CAS RN |

5279-59-4 | |

| Record name | 4-tert-butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)

![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B1268007.png)